molecular formula C12H14N2O3 B4954816 2,2-dimethyl-N-(2-nitrophenyl)cyclopropanecarboxamide

2,2-dimethyl-N-(2-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B4954816
M. Wt: 234.25 g/mol
InChI Key: NZVFSWOONYHTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(2-nitrophenyl)cyclopropanecarboxamide (also known as DNPCC) is a cyclopropane-containing compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DNPCC is not fully understood. However, it has been suggested that DNPCC may act by inhibiting DNA synthesis or disrupting the cell membrane of bacteria. In cancer cells, DNPCC may induce apoptosis (programmed cell death) or inhibit cell growth.
Biochemical and Physiological Effects:
DNPCC has been shown to have a variety of biochemical and physiological effects. In cancer cells, DNPCC has been reported to induce cell cycle arrest and apoptosis. In bacteria, DNPCC has been shown to disrupt cell membrane integrity and inhibit growth. Additionally, DNPCC has been reported to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DNPCC in lab experiments is that it is relatively easy to synthesize. Additionally, DNPCC has been shown to have potent biological activity, making it a promising candidate for further research. However, one limitation of using DNPCC is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on DNPCC. One area of interest is the development of DNPCC-based antibiotics for the treatment of bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of DNPCC and its potential applications in cancer therapy. Finally, the development of new synthesis methods for DNPCC may lead to improved yields and more efficient production of the compound.

Synthesis Methods

The synthesis of DNPCC involves the reaction of 2-nitrobenzoyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of triethylamine. The resulting product is purified through column chromatography to obtain the final compound. This method has been reported to yield DNPCC in moderate to good yields.

Scientific Research Applications

DNPCC has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One study has shown that DNPCC has antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, DNPCC has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that DNPCC may have applications in the development of new antibiotics.

Properties

IUPAC Name

2,2-dimethyl-N-(2-nitrophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-8(12)11(15)13-9-5-3-4-6-10(9)14(16)17/h3-6,8H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVFSWOONYHTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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